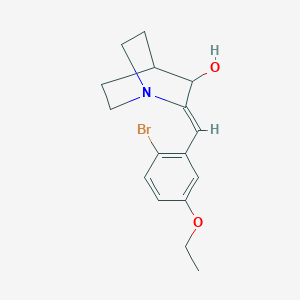![molecular formula C8H6ClN3O5 B5402460 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely used in scientific research. It is an antibacterial agent that has been shown to exhibit activity against a wide range of Gram-negative and Gram-positive bacteria. Nifuroxazide has been used in various fields of research, including microbiology, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been shown to have minimal toxicity and is well-tolerated by humans. It has been used in the treatment of various bacterial infections, including gastroenteritis, urinary tract infections, and respiratory tract infections. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has also been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial species, including those that are resistant to other antibiotics. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is also relatively easy to synthesize and has a low toxicity profile.
One of the limitations of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been shown to have limited penetration into certain tissues, which can limit its effectiveness in treating certain infections.
Orientations Futures
There are several potential future directions for research involving 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol. One area of interest is the development of new formulations of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol that improve its solubility and tissue penetration. Another area of interest is the study of the mechanism of action of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol in more detail, with the goal of identifying new targets for antibacterial drugs. Finally, there is potential for the use of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol in combination with other antibiotics to improve their effectiveness and reduce the development of antibiotic resistance.
Méthodes De Synthèse
The synthesis of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the reaction of 2-chloro-4-nitrophenol with 2-nitroethyleneamine in the presence of a base. The resulting product is then reduced with sodium dithionite to yield 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been used in various fields of research, including microbiology, biochemistry, and pharmacology. It has been shown to exhibit antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has also been used to study the mechanism of action of antibiotics and the development of antibiotic resistance.
Propriétés
IUPAC Name |
2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O5/c9-6-3-5(12(16)17)4-7(8(6)13)10-1-2-11(14)15/h1-4,10,13H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPPKVOLHSCCK-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC=C[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1N/C=C/[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)

![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)



![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)